molecular formula C19H19FN2O2 B2387956 2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 953999-90-1

2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2387956
CAS RN: 953999-90-1
M. Wt: 326.371
InChI Key: YOFRRIJPVBRLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as PTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTQ is a small molecule that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Suzuki–Miyaura Coupling

2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: has gained attention in the field of organic synthesis due to its potential applications in Suzuki–Miyaura (SM) cross-coupling reactions . Here’s what you need to know:

Overview: SM coupling is a transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the union of chemically distinct fragments using palladium as the catalyst. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents.

Role of Boron Reagents: Boron reagents play a crucial role in SM coupling. They undergo transmetalation, transferring nucleophilic organic groups from boron to palladium. Among the various boron reagents, those tailored for specific SM coupling conditions have been developed. Let’s explore the seven main classes:

Example Applications: Researchers have successfully employed boron reagents, including organotrifluoroborates and boronic acids, in SM coupling reactions involving various substrates. The resulting carbon–carbon bonds have been utilized in the synthesis of complex molecules, pharmaceutical intermediates, and functional materials.

Other Potential Applications

Beyond SM coupling, this compound may have additional therapeutic or environmental applications. However, further research is needed to explore these areas fully.

properties

IUPAC Name

2-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-5-6-13-12-14(9-10-17(13)22)21-19(24)15-7-3-4-8-16(15)20/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFRRIJPVBRLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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